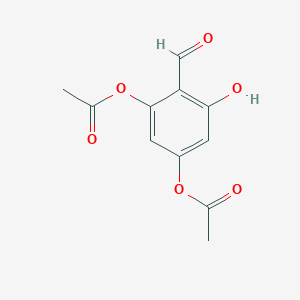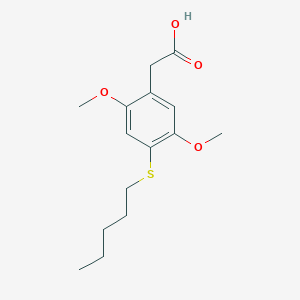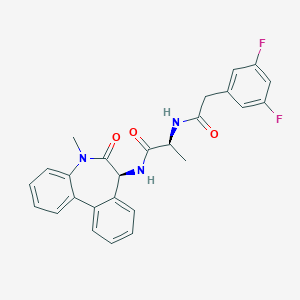
2,4,6-三羟基苯甲醛 2,4-二乙酸酯
概述
描述
2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of two acetoxy groups and one hydroxy group attached to a benzaldehyde core
科学研究应用
2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
作用机制
Target of Action
It is suggested that the compound may have potential anti-obesity, antidiabetic, and anticancer activities .
Mode of Action
It is suggested that the compound may interact with certain targets to exert its potential anti-obesity, antidiabetic, and anticancer effects .
Biochemical Pathways
Given its potential anti-obesity activity, it may be involved in pathways related to adipocyte differentiation and fat accumulation .
Result of Action
It is suggested that the compound may suppress adipocyte differentiation in 3t3-l1 cells and fat accumulation induced by a high-fat diet in c57bl/6 mice .
生化分析
Biochemical Properties
It is known that 2,4,6-Trihydroxybenzaldehyde, a related compound, shows strong noncompetitive α-glucosidase inhibition and powerful antioxidant activity . It is reasonable to speculate that 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
It is known that 2,4,6-Trihydroxybenzaldehyde has been used as a reactant for the synthesis of biologically active molecules such as 2,4,6-trichlorophenyl hydrazones . It is also used as a xanthine oxidase inhibitor , which suggests that 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate may have similar effects on cell function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate typically involves the acetylation of 2,4,6-trihydroxybenzaldehyde. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure selective acetylation at the desired positions.
Industrial Production Methods
Industrial production of 2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2,4-Diacetoxy-6-hydroxybenzoic acid.
Reduction: 2,4-Diacetoxy-6-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 2,4-Dihydroxybenzaldehyde
- 2,5-Dihydroxybenzaldehyde
- 3,4-Dihydroxybenzaldehyde
Uniqueness
2,4,6-Trihydroxybenzaldehyde 2,4-Diacetate is unique due to the presence of both acetoxy and hydroxy groups, which confer distinct chemical reactivity and potential biological activities. The specific positioning of these functional groups on the benzaldehyde core also influences its chemical behavior and applications.
属性
IUPAC Name |
(3-acetyloxy-4-formyl-5-hydroxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c1-6(13)16-8-3-10(15)9(5-12)11(4-8)17-7(2)14/h3-5,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULYROKRCRZRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















